molecular formula C11H13NO4 B14751907 Alanine, N-piperonyl- CAS No. 17834-19-4

Alanine, N-piperonyl-

Cat. No.: B14751907
CAS No.: 17834-19-4
M. Wt: 223.22 g/mol
InChI Key: LMYHQSMZZIZIOM-UHFFFAOYSA-N
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Description

Alanine, N-piperonyl- is a derivative of the amino acid alanine, where the amino group is substituted with a piperonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of alanine attacks the electrophilic carbon of piperonyl chloride, resulting in the formation of Alanine, N-piperonyl-.

Industrial Production Methods: Industrial production of Alanine, N-piperonyl- can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Alanine, N-piperonyl- can undergo oxidation reactions, where the piperonyl group is oxidized to form piperonal.

    Reduction: The compound can also be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Piperonal

    Reduction: Piperonyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Alanine, N-piperonyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperonyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Alanine, N-benzyl-
  • Alanine, N-phenyl-
  • Alanine, N-methyl-

Comparison: Alanine, N-piperonyl- is unique due to the presence of the piperonyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, Alanine, N-piperonyl- may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other derivatives may not be as effective.

Properties

CAS No.

17834-19-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

LMYHQSMZZIZIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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